molecular formula C13H18O B13947765 1-(2,3,6-Trimethylphenyl)-2-butanone CAS No. 54789-17-2

1-(2,3,6-Trimethylphenyl)-2-butanone

Cat. No.: B13947765
CAS No.: 54789-17-2
M. Wt: 190.28 g/mol
InChI Key: BWOLPMJHUMORCW-UHFFFAOYSA-N
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Description

1-(2,3,6-Trimethylphenyl)-2-butanone is an organic compound with the molecular formula C13H18O It is a ketone characterized by the presence of a butanone group attached to a trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,6-Trimethylphenyl)-2-butanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,6-trimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,6-Trimethylphenyl)-2-butanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,3,6-Trimethylphenyl)-2-butanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 1-(2,3,6-Trimethylphenyl)-2-butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,3,6-Trimethylphenyl)-2-butanone has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,6-Trimethylphenyl)-2-butanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

    1-(2,3,6-Trimethylphenyl)-3-buten-2-one: This compound has a similar structure but with a double bond in the butenone group.

    1-(2,3,6-Trimethylphenyl)-2-propanone: This compound has a shorter carbon chain in the ketone group.

Uniqueness: 1-(2,3,6-Trimethylphenyl)-2-butanone is unique due to its specific arrangement of the trimethylphenyl ring and the butanone group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

54789-17-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,3,6-trimethylphenyl)butan-2-one

InChI

InChI=1S/C13H18O/c1-5-12(14)8-13-10(3)7-6-9(2)11(13)4/h6-7H,5,8H2,1-4H3

InChI Key

BWOLPMJHUMORCW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=C(C=CC(=C1C)C)C

Origin of Product

United States

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